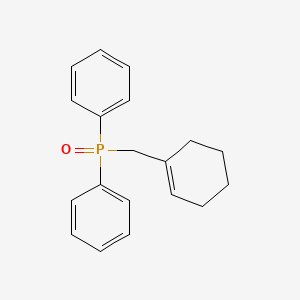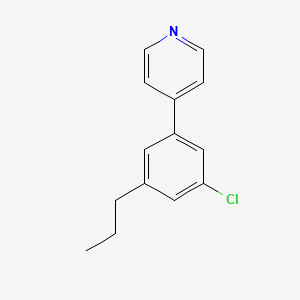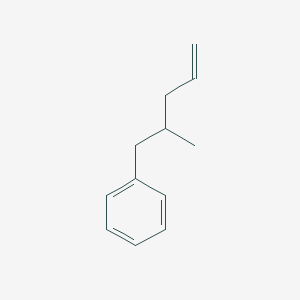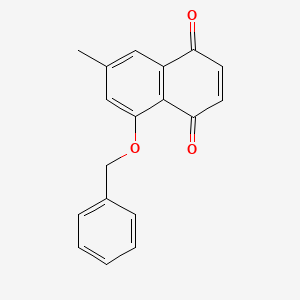
Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound that features both ester and alcohol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multi-step organic reactions. The starting materials might include diethyl malonate and 2,2,6,6-tetramethylpiperidine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but often involve specific temperatures, pressures, and pH levels to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group might yield a ketone, while reduction of the ester group could produce a diol.
Aplicaciones Científicas De Investigación
Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity.
2,2,6,6-Tetramethylpiperidine: A related piperidine derivative with different functional groups.
Ethyl 2,2-diethylpropanedioate: Another ester with a similar backbone but different substituents.
Propiedades
Número CAS |
76434-43-0 |
|---|---|
Fórmula molecular |
C20H39NO6 |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C11H23NO2.C9H16O4/c1-10(2)7-9(14)8-11(3,4)12(10)5-6-13;1-5-9(6-2,7(10)12-3)8(11)13-4/h9,13-14H,5-8H2,1-4H3;5-6H2,1-4H3 |
Clave InChI |
MQSCQTZBXZPVPG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C(=O)OC)C(=O)OC.CC1(CC(CC(N1CCO)(C)C)O)C |
Números CAS relacionados |
76434-43-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


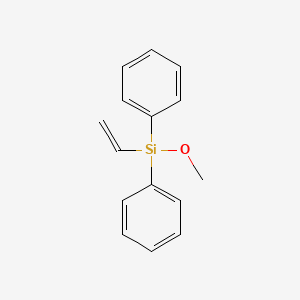
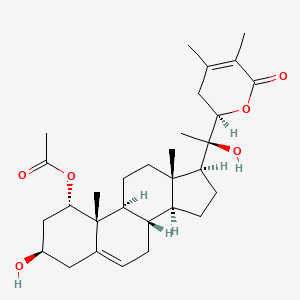
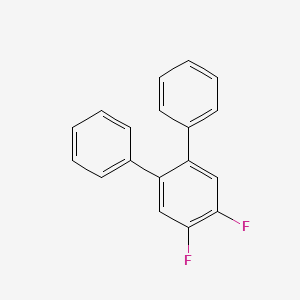
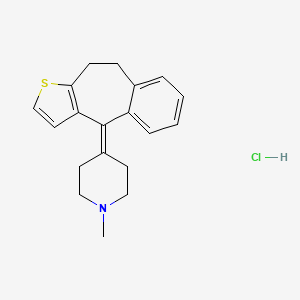
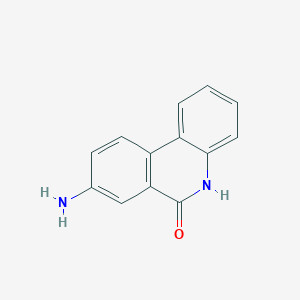

![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
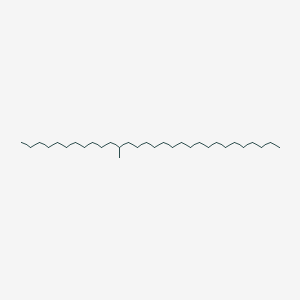
![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)
